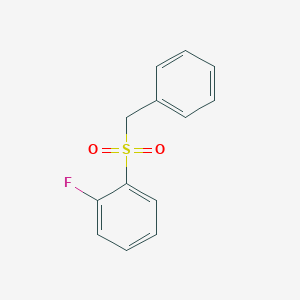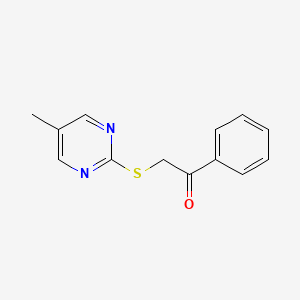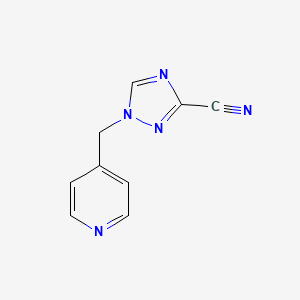
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide is a chemical compound that has gained interest in scientific research due to its potential therapeutic applications. This compound belongs to the class of thiophene derivatives and has been synthesized using various methods.
Applications De Recherche Scientifique
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has been studied for its potential therapeutic applications. It has been found to have anticancer properties and can inhibit the proliferation of cancer cells. Additionally, it has been shown to have anti-inflammatory effects and can reduce the production of pro-inflammatory cytokines. The compound has also been studied for its potential use in the treatment of Alzheimer's disease, as it can inhibit the aggregation of amyloid beta peptides.
Mécanisme D'action
The mechanism of action of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide is not fully understood. However, it is believed to act by inhibiting various enzymes and proteins involved in cancer cell proliferation and inflammation. It may also interact with amyloid beta peptides and prevent their aggregation, which is a hallmark of Alzheimer's disease.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It can inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and matrix metalloproteinases (MMPs), which are involved in inflammation and cancer cell proliferation. It can also reduce the production of pro-inflammatory cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). In addition, it can inhibit the aggregation of amyloid beta peptides, which is a key event in the pathogenesis of Alzheimer's disease.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide has several advantages and limitations for lab experiments. One advantage is that it can be synthesized using various methods and is relatively easy to purify. It also has demonstrated anticancer and anti-inflammatory properties, which make it a promising candidate for further research. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its therapeutic potential. Additionally, further studies are needed to determine its safety and efficacy in vivo.
Orientations Futures
There are several future directions for the research of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide. One direction is to investigate its potential as a therapeutic agent for cancer and inflammation. This could involve further studies on its mechanism of action, as well as in vivo studies to determine its safety and efficacy. Another direction is to explore its potential as a treatment for Alzheimer's disease. This could involve studies on its ability to cross the blood-brain barrier and its effect on cognitive function. Additionally, further studies could be conducted to optimize its synthesis method and to develop more potent derivatives.
Méthodes De Synthèse
The synthesis of N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide can be achieved using different methods. One of the most common methods is the reaction between 3-bromo-N-propan-2-ylthiophene-2-carboxylic acid and N-(2-aminoethyl) acetamide in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-dimethylaminopyridine (DMAP). The reaction is typically carried out in a solvent such as dichloromethane or dimethylformamide (DMF) at room temperature for several hours. The resulting product is then purified using column chromatography or recrystallization.
Propriétés
IUPAC Name |
N-(2-amino-2-oxoethyl)-3-bromo-N-propan-2-ylthiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13BrN2O2S/c1-6(2)13(5-8(12)14)10(15)9-7(11)3-4-16-9/h3-4,6H,5H2,1-2H3,(H2,12,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUIARBMBGSZJCQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(CC(=O)N)C(=O)C1=C(C=CS1)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13BrN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

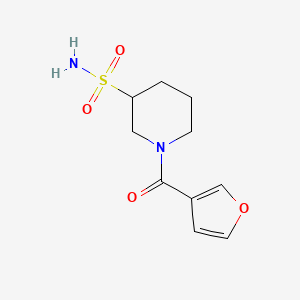
![2-cyclopent-2-en-1-yl-N-[(5-methyl-1H-pyrazol-4-yl)methyl]acetamide](/img/structure/B7574649.png)
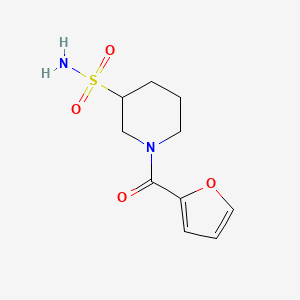
![N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]-2-[4-(hydroxymethyl)piperidin-1-yl]acetamide](/img/structure/B7574668.png)
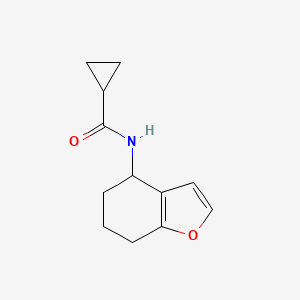
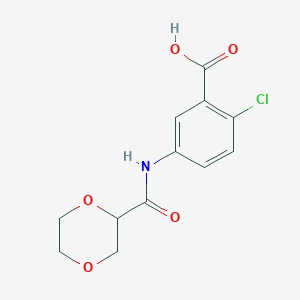


![N-cyclopropyl-N-[(3-methylphenyl)methyl]acetamide](/img/structure/B7574698.png)
![N-cyclopropyl-N-[(3-fluorophenyl)methyl]acetamide](/img/structure/B7574701.png)

